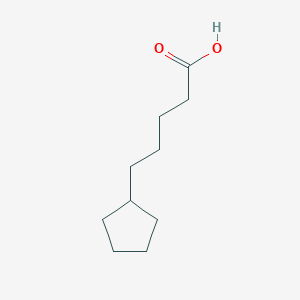

5-Cyclopentylpentanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopentylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c11-10(12)8-4-3-7-9-5-1-2-6-9/h9H,1-8H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQOBFWBITFBAPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80278644 | |

| Record name | 5-cyclopentylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5422-27-5 | |

| Record name | Cyclopentanevaleric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-cyclopentylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-cyclopentylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Cyclopentylpentanoic Acid

Introduction

5-Cyclopentylpentanoic acid, with the CAS Number 5422-27-5, is a carboxylic acid featuring a cyclopentyl ring attached to a five-carbon aliphatic chain.[1][2] Its structure lends itself to applications in various fields of chemical synthesis and research. Notably, it has demonstrated biological activity, including antibacterial properties, by inhibiting bacterial virulence factors.[2] This technical guide provides a comprehensive overview of its chemical properties, experimental protocols, and biological significance, tailored for researchers and professionals in drug development.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O₂ | [1][2] |

| Molecular Weight | 170.25 g/mol | [2] |

| CAS Number | 5422-27-5 | [2] |

| Melting Point | 14-15 °C | [2] |

| Physical Form | Liquid | |

| InChI Key | RQOBFWBITFBAPL-UHFFFAOYSA-N | |

| SMILES | C1CCC(C1)CCCCC(=O)O | [2] |

Spectroscopic Analysis

Detailed spectroscopic analysis is critical for the structural confirmation of this compound. While specific spectra for this exact compound are not publicly available, its structure allows for the prediction of characteristic signals based on well-established principles for carboxylic acids.

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show two highly characteristic peaks. A very broad O-H stretching band will appear in the 3500-2500 cm⁻¹ region due to hydrogen bonding, and a sharp, strong C=O stretching peak for the carbonyl group will be present, typically below 1700 cm⁻¹.[3]

-

¹H NMR Spectroscopy : The proton NMR spectrum will feature a highly deshielded and broad singlet for the carboxylic acid proton (–COOH) in the 10-12 ppm range.[3] Other signals will include multiplets for the protons on the cyclopentyl ring and the aliphatic chain. The protons alpha to the carbonyl group (–CH₂COOH) would appear further downfield than the other methylene (B1212753) groups in the chain.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will show a characteristic signal for the carboxyl carbon (–COOH) between 160-185 ppm.[3] The remaining nine carbon atoms in the cyclopentyl ring and aliphatic chain will appear in the upfield region of the spectrum.

-

Mass Spectrometry : In mass spectrometry with electron ionization, carboxylic acids typically undergo characteristic fragmentations, including the sequential loss of an OH group (17 mass units) and a CO group (28 mass units).[3]

Experimental Protocols

General Synthesis via Malonic Ester Condensation

A common and effective method for synthesizing carboxylic acids like this compound is through malonic ester synthesis. This multi-step process offers a reliable pathway from simpler starting materials.

Step 1: Formation of the Enolate

-

Diethyl malonate is treated with a strong base, such as sodium ethoxide (NaOEt), in an ethanol (B145695) solvent. The base abstracts an acidic α-hydrogen from the diethyl malonate to form a resonance-stabilized enolate.

Step 2: Alkylation

-

The nucleophilic enolate is reacted with a suitable alkyl halide, in this case, 1-bromo-4-cyclopentylbutane. The enolate displaces the bromide ion in an Sₙ2 reaction, forming diethyl 2-(4-cyclopentylbutyl)malonate.

Step 3: Saponification and Decarboxylation

-

The resulting substituted diethyl malonate is then hydrolyzed using a strong acid (e.g., H₃O⁺) and heat. This process, known as saponification, converts the ester groups into carboxylic acids.

-

The intermediate malonic acid is unstable to heat and readily undergoes decarboxylation (loss of CO₂), yielding the final product, this compound.[4]

Below is a workflow diagram illustrating this synthetic pathway.

Caption: General workflow for the synthesis of this compound.

Biological Activity and Potential Applications

This compound has been identified as having antibacterial properties.[2] Its mechanism of action is reported to involve the inhibition of virulence factors in pathogenic bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii.[2] Virulence factors include exotoxins, proteases, and hemolysins, which are crucial for bacterial pathogenicity and the ability to cause disease. By inhibiting these factors, the compound can potentially disarm the bacteria without necessarily killing them, which may reduce the selective pressure for developing resistance.

The diagram below illustrates the proposed mechanism of its antibacterial action.

Caption: Mechanism of antibacterial action for this compound.

Safety and Handling

Hazard Identification: this compound is associated with the following hazard statements:

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.[2]

Precautionary Measures: Due to the identified hazards, appropriate personal protective equipment (PPE) should be used when handling this compound.

-

Engineering Controls: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[5][6]

-

Personal Protective Equipment: Wear protective gloves, chemical safety goggles, and a lab coat.[6][7]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5][7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[5][7][8]

References

- 1. This compound | C10H18O2 | CID 222520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 5422-27-5 | FAA42227 [biosynth.com]

- 3. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-Cyclopentylpentanoic Acid

CAS Number: 5422-27-5

This technical guide provides a comprehensive overview of 5-Cyclopentylpentanoic acid, a saturated fatty acid with a distinctive cyclopentyl ring. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, spectral data, and potential biological activities.

Chemical and Physical Properties

This compound, with the chemical formula C₁₀H₁₈O₂, is a colorless liquid at room temperature.[1] Its core structure consists of a five-carbon pentanoic acid chain attached to a cyclopentyl group. This unique structure influences its physical and chemical characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5422-27-5 | [1] |

| Molecular Formula | C₁₀H₁₈O₂ | [1] |

| Molecular Weight | 170.25 g/mol | [1] |

| Melting Point | 14-15 °C | [1] |

| Boiling Point | 281.3 °C at 760 mmHg | |

| Density | 0.998 g/cm³ | |

| Physical Form | Liquid | [1] |

Synthesis Protocols

Malonic Ester Synthesis

A common and versatile method for synthesizing carboxylic acids is the malonic ester synthesis. This approach can be theoretically applied to produce this compound.

Experimental Workflow: Malonic Ester Synthesis of this compound

Caption: A logical workflow for the synthesis of this compound via malonic ester synthesis.

Methodology:

-

Enolate Formation: Diethyl malonate is treated with a strong base, such as sodium ethoxide in ethanol (B145695), to form the corresponding enolate.

-

Alkylation: The enolate is then reacted with a suitable alkyl halide, in this case, a hypothetical 1-bromo-2-cyclopentylethane, via an Sₙ2 reaction to introduce the cyclopentylethyl group.

-

Hydrolysis and Decarboxylation: The resulting dialkyl malonic ester is subsequently hydrolyzed to the dicarboxylic acid using an aqueous acid solution (e.g., HCl) and heated. This process leads to decarboxylation, yielding the final product, this compound.

Hydrogenation of Cyclopentenyl Precursors

Another potential route involves the catalytic hydrogenation of a corresponding unsaturated precursor, such as 5-(cyclopent-1-en-1-yl)pentanoic acid.

Experimental Workflow: Hydrogenation Route

Caption: A simplified workflow for the synthesis of this compound via hydrogenation.

Methodology:

-

The unsaturated precursor, 5-(cyclopent-1-en-1-yl)pentanoic acid, is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate).

-

A catalyst, typically palladium on carbon (Pd/C), is added to the solution.

-

The mixture is then subjected to a hydrogen atmosphere (at a specified pressure) and stirred until the reaction is complete.

-

The catalyst is removed by filtration, and the solvent is evaporated to yield this compound.

Spectral Data

Detailed experimental spectral data for this compound (CAS 5422-27-5) is not widely available in public databases. However, based on the known spectral characteristics of similar carboxylic acids and cyclopentyl-containing compounds, the following spectral properties can be predicted.

Table 2: Predicted Spectral Data for this compound

| Spectrum Type | Predicted Peaks/Signals |

| ¹H NMR | - Signal for the carboxylic acid proton (–COOH) around 10-12 ppm (broad singlet).- Multiplets for the methylene (B1212753) protons (–CH₂–) in the pentanoic acid chain between 1.2 and 2.4 ppm.- Multiplets for the methine and methylene protons of the cyclopentyl ring between 1.0 and 1.8 ppm. |

| ¹³C NMR | - Signal for the carbonyl carbon (–COOH) around 175-185 ppm.- Signals for the methylene carbons in the pentanoic acid chain between 20 and 40 ppm.- Signals for the carbons of the cyclopentyl ring between 25 and 45 ppm. |

| Mass Spec. | - A molecular ion peak (M⁺) at m/z = 170.- Characteristic fragmentation patterns for carboxylic acids, including the loss of a hydroxyl group (M-17) and a carboxyl group (M-45).[2] Fragmentation of the cyclopentyl ring may also be observed. |

| IR | - A broad O–H stretching band from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.- A strong C=O stretching band from the carbonyl group around 1700-1725 cm⁻¹.- C–H stretching bands for the alkyl groups around 2850-2960 cm⁻¹. |

Biological Activity and Potential Signaling Pathways

While specific studies on the biological activity of this compound are limited, fatty acids, in general, are known for their antimicrobial properties.

Antimicrobial Activity

Fatty acids can exhibit broad-spectrum antibacterial activity. The primary mechanism of action is believed to be the disruption of the bacterial cell membrane's integrity, leading to the leakage of intracellular components and eventual cell death.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a general method for determining the MIC of this compound against a target bacterial strain using the broth microdilution method.

Experimental Workflow: MIC Determination

Caption: A workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

-

Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.

-

Serial Dilutions: Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Each well is inoculated with a standardized suspension of the target bacterium.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Signaling Pathways

While no specific signaling pathway has been definitively associated with this compound, fatty acids and their derivatives are known to act as signaling molecules in various biological systems. In bacteria, long-chain fatty acids can be recognized by transcription factors like FadR, which regulates fatty acid metabolism and can also influence virulence gene expression.[3]

Hypothesized Signaling Pathway: Fatty Acid Sensing in Bacteria

Caption: A hypothesized mechanism of action for this compound in bacteria.

This proposed pathway suggests that this compound may exert its effects through two main mechanisms: direct disruption of the bacterial cell membrane and/or by being metabolized and subsequently interacting with intracellular regulatory proteins like FadR to modulate gene expression. Further research is required to validate these hypotheses.

Safety Information

This compound is classified as a substance that can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335).[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

Disclaimer: This document is intended for informational purposes only and should not be considered as a substitute for professional scientific guidance. All experimental work should be conducted in a suitably equipped laboratory and with appropriate safety measures in place.

References

An In-depth Technical Guide to 5-Cyclopentylpentanoic Acid: Structure, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Cyclopentylpentanoic acid, a saturated fatty acid with a terminal cyclopentyl group. This document details its chemical structure, physical properties, and known synthesis methodologies. While specific biological signaling pathways for this compound are not extensively documented, this guide also explores the general antibacterial mechanisms attributed to fatty acids of this class, providing a framework for further investigation.

Core Data and Physical Properties

This compound, also known as 5-cyclopentylvaleric acid, is a C10 carboxylic acid. Its structure consists of a five-carbon pentanoic acid chain with a cyclopentyl substituent at the terminal (5th) carbon position.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 5-Cyclopentylvaleric acid | |

| CAS Number | 5422-27-5 | N/A |

| Molecular Formula | C₁₀H₁₈O₂ | N/A |

| Molecular Weight | 170.25 g/mol | N/A |

| Physical Form | Liquid | [1] |

| Melting Point | 14-15 °C | [1] |

| Boiling Point | 137-137.5 °C at 4.5 mmHg; 149-150 °C at 9 mmHg | |

| Refractive Index (n²⁰D) | 1.4595 - 1.4596 |

Table 2: Safety Information for this compound

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation. | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 |

| H318: Causes serious eye damage. | |

| H335: May cause respiratory irritation. |

Synthesis of this compound

A documented method for the synthesis of this compound involves a malonic ester synthesis approach starting from γ-bromopropylcyclopentane or γ-chloropropylcyclopentane. The general workflow for this synthesis is outlined below.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Malonic Ester Synthesis

The following protocol is adapted from the literature describing the synthesis of 5-cyclopentyl-n-valeric acid.

Materials:

-

γ-bromopropylcyclopentane or γ-chloropropylcyclopentane

-

Diethyl malonate

-

Sodium ethoxide

-

Ethanol

-

Ether or Benzene

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

Condensation: React γ-halopropylcyclopentane with diethyl malonate in the presence of a base such as sodium ethoxide in an appropriate solvent like ethanol. This reaction forms ethyl γ-cyclopentylpropylmalonate.

-

Hydrolysis and Decarboxylation: The resulting ethyl γ-cyclopentylpropylmalonate is then subjected to hydrolysis, typically using a strong base like sodium hydroxide, followed by acidification with an acid such as hydrochloric acid. Subsequent heating leads to decarboxylation, yielding the final product, this compound.

-

Purification: The crude product can be purified by distillation under reduced pressure.

An amide derivative of the final product has been reported to have a melting point of 135-136 °C after one recrystallization, which can be used for characterization.

Spectral Data

Table 3: Predicted and Related Compound Spectral Data

| Technique | Compound | Key Signals/Fragments |

| ¹³C NMR | Cyclopentyl 5-chloropentanoate | Data available in PubChem CID 544313[2] |

| IR | Cyclopentyl 5-chloropentanoate | Vapor phase IR spectrum available in PubChem CID 544313[2] |

| Mass Spec | Cyclopentyl 5-chloropentanoate | GC-MS data available in PubChem CID 544313, NIST Number: 293374[2] |

| Mass Spec | Cyclopentanecarboxylic acid | Electron ionization mass spectrum available from NIST WebBook[3] |

Potential Biological Activity: Antibacterial Mechanism

While specific signaling pathways for this compound have not been elucidated, fatty acids, in general, are known to possess antibacterial properties. The proposed mechanisms of action often involve the disruption of the bacterial cell membrane.

Caption: General mechanism of bacterial cell membrane disruption by fatty acids.

The lipophilic nature of the cyclopentyl group and the hydrocarbon chain of this compound would facilitate its insertion into the phospholipid bilayer of bacterial cell membranes. This insertion can lead to a variety of disruptive effects:

-

Increased Membrane Fluidity: The integration of the fatty acid can disrupt the ordered packing of the phospholipid acyl chains, leading to an increase in membrane fluidity.

-

Formation of Pores or Channels: The accumulation of fatty acid molecules within the membrane may lead to the formation of transient pores or channels.

-

Alteration of Membrane Protein Function: The changes in the lipid environment can affect the conformation and function of integral membrane proteins that are crucial for processes like nutrient transport and energy generation.

These events collectively compromise the integrity of the cell membrane, leading to the leakage of essential intracellular components and ultimately, cell death. Further research is required to determine the specific molecular targets and signaling pathways affected by this compound in various bacterial species.

References

An In-depth Technical Guide to 5-Cyclopentylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyclopentylpentanoic acid, also known as 5-cyclopentylvaleric acid, is a saturated fatty acid with a cyclopentyl group terminating a five-carbon chain. Its chemical structure presents an interesting scaffold for medicinal chemistry and drug development due to the combination of a lipophilic cyclopentyl moiety and a polar carboxylic acid group. While specific research on this particular molecule is limited, its structural similarity to other biologically active cyclopentane (B165970) derivatives suggests potential therapeutic applications. This technical guide provides a comprehensive overview of the known properties, potential synthesis, and plausible biological activities of this compound, drawing upon data from related compounds to inform researchers of its potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and potential pharmacokinetic profile.

| Property | Value |

| Molecular Formula | C₁₀H₁₈O₂ |

| Molecular Weight | 170.25 g/mol |

| CAS Number | 5422-27-5 |

| Appearance | Liquid |

| Melting Point | 14-15 °C |

| Boiling Point | 281.3 °C at 760 mmHg |

| Density | 0.998 g/cm³ |

| Predicted XlogP | 3.4 |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

A potential synthetic pathway is illustrated in the diagram below. This two-step process starts with a Wittig reaction between cyclopentanone (B42830) and (4-carboxybutyl)triphenylphosphonium bromide to form the unsaturated acid, followed by catalytic hydrogenation to yield the final product.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Catalytic Hydrogenation of 5-Cyclopentylidenepentanoic Acid

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 5-cyclopentylidenepentanoic acid (1 equivalent) in a suitable solvent such as ethanol (B145695) or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be further purified by column chromatography or distillation if necessary.

Potential Biological Activities and Experimental Protocols

Direct experimental data on the biological activity of this compound is not extensively documented. However, based on the known activities of structurally related compounds, potential therapeutic areas of interest include anti-inflammatory and antibacterial applications.

Potential Anti-inflammatory Activity

Cyclopentane and cyclopentenone-containing molecules have been investigated for their anti-inflammatory properties. For instance, certain cyclopentenone prostaglandins (B1171923) are known to modulate inflammatory pathways. The structural similarity of this compound to these compounds suggests it may also possess anti-inflammatory effects. A key signaling pathway often implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.

Caption: Potential modulation of the NF-κB signaling pathway.

This protocol describes a common in vitro assay to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a suitable medium and seed them in 96-well plates.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1 hour).

-

Stimulation: Stimulate the cells with LPS (a potent inflammatory agent) to induce NO production.

-

Incubation: Incubate the plates for 24 hours.

-

Nitrite (B80452) Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition for each concentration of the test compound and determine the IC₅₀ value.

Potential Antibacterial Activity

Carboxylic acids, including some with cyclic moieties, have been reported to exhibit antibacterial properties. The mechanism of action can vary, but it often involves disruption of the bacterial cell membrane or inhibition of essential metabolic pathways.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Bacterial Strains: Prepare cultures of relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Compound Dilution: Prepare a series of dilutions of this compound in a suitable broth medium in a 96-well microplate.

-

Inoculation: Inoculate each well with a standardized suspension of the test bacteria.

-

Incubation: Incubate the microplate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

This compound is a molecule with potential for further investigation in the field of drug discovery. Its physicochemical properties are well-defined, and plausible synthetic routes can be readily devised. While direct evidence of its biological activity is limited, the structural similarities to known anti-inflammatory and antibacterial agents provide a strong rationale for its evaluation in these therapeutic areas. The experimental protocols outlined in this guide offer a starting point for researchers to explore the potential of this and related compounds. Further studies are warranted to fully elucidate the pharmacological profile of this compound and its derivatives.

An In-depth Technical Guide to the Synthesis of 5-Cyclopentylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyclopentylpentanoic acid is a saturated fatty acid characterized by a five-membered cyclopentyl ring attached to the terminus of a pentanoic acid chain. While not as extensively studied as some of its unsaturated cyclopentenyl counterparts found in nature, this molecule and its derivatives hold potential interest in medicinal chemistry and drug development due to their lipophilic nature and structural similarity to biologically active fatty acids. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols and quantitative data. Furthermore, it explores the potential biological relevance of this compound class, offering insights for researchers in the field.

Introduction

Cyclopentane and cyclopentene-containing fatty acids are a class of carbocyclic lipids that have garnered significant attention for their diverse biological activities.[1][2] The most well-known of these are the cyclopentenyl fatty acids, such as chaulmoogric acid, which have a history in the treatment of leprosy.[1][3] The saturated analogue, this compound, represents a structurally simpler yet important scaffold. Its synthesis is a key step for the exploration of structure-activity relationships (SAR) in various therapeutic areas. This guide details two robust synthetic pathways for the preparation of this compound, providing researchers with the necessary information to produce this compound in a laboratory setting.

Synthetic Routes and Experimental Protocols

Two primary and reliable methods for the synthesis of this compound are presented: a classical malonic ester synthesis and a Grignard reaction-based approach.

Route 1: Malonic Ester Synthesis

The malonic ester synthesis is a versatile and well-established method for the preparation of carboxylic acids.[4] This pathway involves the alkylation of diethyl malonate with a suitable cyclopentyl-containing electrophile, followed by hydrolysis and decarboxylation.

Logical Workflow for Malonic Ester Synthesis:

References

5-Cyclopentylpentanoic Acid: A Review of Its Synthesis, Antibacterial Properties, and Potential as a Quorum Sensing Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyclopentylpentanoic acid is a saturated fatty acid characterized by a five-carbon pentanoic acid chain attached to a cyclopentyl ring. While its presence in nature is not extensively documented, synthetic fatty acids with cyclic moieties have garnered interest in the scientific community for their potential biological activities. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, reported antibacterial activity, and its potential mechanism of action as a quorum sensing inhibitor. This document aims to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, microbiology, and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C10H18O2 | --INVALID-LINK-- |

| Molecular Weight | 170.25 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 5422-27-5 | --INVALID-LINK-- |

| Physical Form | Liquid | --INVALID-LINK-- |

| Melting Point | 14-15 °C | --INVALID-LINK-- |

Synthesis of this compound

Malonic Ester Synthesis

The malonic ester synthesis is a versatile method for preparing carboxylic acids.[1][2][3][4] This approach would involve the alkylation of diethyl malonate with a suitable cyclopentyl-containing electrophile, followed by hydrolysis and decarboxylation.

Proposed Experimental Workflow:

Caption: Proposed malonic ester synthesis of this compound.

Detailed Protocol (Hypothetical):

-

Enolate Formation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, in an anhydrous alcohol solvent (e.g., ethanol) to form the corresponding enolate.

-

Alkylation: The enolate is then reacted with cyclopentylmethyl bromide via an SN2 reaction to introduce the cyclopentylmethyl group.

-

Hydrolysis and Decarboxylation: The resulting dialkyl malonate is hydrolyzed to the dicarboxylic acid using a strong acid or base, followed by heating to induce decarboxylation, yielding the final product, this compound.

-

Purification: The crude product would then be purified using standard techniques such as distillation or chromatography.

Catalytic Hydrogenation

Another viable approach involves the catalytic hydrogenation of a corresponding unsaturated precursor, such as 5-(cyclopent-1-en-1-yl)pentanoic acid. This method is commonly used to saturate carbon-carbon double bonds.[5][6]

Proposed Experimental Workflow:

Caption: Proposed catalytic hydrogenation synthesis of this compound.

Detailed Protocol (Hypothetical):

-

Reaction Setup: 5-(Cyclopent-1-en-1-yl)pentanoic acid is dissolved in a suitable solvent, such as ethanol (B145695) or ethyl acetate. A catalyst, typically palladium on carbon (Pd/C), is added to the solution.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere, either at atmospheric or elevated pressure, and stirred until the reaction is complete (monitored by techniques like TLC or GC-MS).

-

Workup and Purification: The catalyst is removed by filtration, and the solvent is evaporated to yield the crude product. Further purification can be achieved by distillation or recrystallization.

Biological Activity

Antibacterial Activity

Limited but specific information suggests that this compound exhibits antibacterial properties. One source indicates its activity against Pseudomonas aeruginosa, a significant opportunistic human pathogen known for its intrinsic and acquired resistance to multiple antibiotics.[7] The compound is also reported to inhibit the production of virulence factors in this bacterium, such as exotoxins, proteases, and hemolysin.

Quantitative Antibacterial Data:

At present, there is a lack of publicly available quantitative data, such as Minimum Inhibitory Concentration (MIC) values, for this compound against specific bacterial strains. Further research is required to quantify its antibacterial potency.

Experimental Protocol for Determining Minimum Inhibitory Concentration (MIC):

The following is a generalized broth microdilution protocol that can be adapted to determine the MIC of this compound.[8][9][10]

-

Preparation of Bacterial Inoculum: A pure culture of the test bacterium (e.g., Pseudomonas aeruginosa) is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific turbidity, typically corresponding to a cell density of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution of the Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Two-fold serial dilutions are then made in a 96-well microtiter plate containing the broth medium to achieve a range of desired concentrations.

-

Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential as a Quorum Sensing Inhibitor

The observation that this compound inhibits virulence factor production in P. aeruginosa suggests a potential role as a quorum sensing (QS) inhibitor. QS is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors, in a population-density-dependent manner.[11][12][13][14][15][16][17] Fatty acids and their derivatives have been shown to interfere with QS signaling pathways.

Proposed Mechanism of Action:

The mechanism by which this compound might inhibit quorum sensing is not yet elucidated. However, based on the known mechanisms of other fatty acid-based QS inhibitors, several possibilities exist:

-

Inhibition of Signal Molecule Synthesis: It may interfere with the enzymatic machinery responsible for producing the acyl-homoserine lactone (AHL) signal molecules used by many Gram-negative bacteria, including P. aeruginosa.

-

Interference with Signal Molecule Reception: The compound could act as an antagonist, binding to the receptor protein (e.g., LasR or RhlR in P. aeruginosa) without activating it, thereby blocking the binding of the native AHL signal.

-

Disruption of the Bacterial Membrane: Fatty acids can intercalate into the bacterial membrane, potentially altering its fluidity and affecting the function of membrane-associated QS components.

Signaling Pathway - Quorum Sensing in Pseudomonas aeruginosa

Caption: Potential inhibition of the Pseudomonas aeruginosa quorum sensing systems by this compound.

Experimental Protocol for Quorum Sensing Inhibition Assay:

A common method to screen for QS inhibitors is to use a reporter strain, such as Chromobacterium violaceum, which produces a purple pigment (violacein) under the control of QS.[9]

-

Preparation of Reporter Strain: Chromobacterium violaceum is grown in a suitable broth medium (e.g., Luria-Bertani broth) to a standardized cell density.

-

Assay Setup: In a 96-well plate, the reporter strain is co-inoculated with the test compound (this compound) at various concentrations. A positive control (without the compound) and a negative control (medium only) are included.

-

Incubation: The plate is incubated at a suitable temperature (e.g., 30°C) for 24-48 hours.

-

Quantification of Violacein (B1683560): After incubation, the production of violacein is quantified by lysing the cells and measuring the absorbance of the extracted pigment at a specific wavelength (e.g., 585 nm). A parallel measurement of bacterial growth (OD600) is essential to ensure that the inhibition of pigment production is not due to bactericidal or bacteriostatic effects.

-

Data Analysis: The percentage of violacein inhibition is calculated for each concentration of the test compound. The IC50 value (the concentration that inhibits 50% of violacein production) can be determined from a dose-response curve.

Conclusion and Future Directions

This compound represents an interesting scaffold for the development of novel antibacterial agents. The preliminary evidence of its activity against the clinically significant pathogen Pseudomonas aeruginosa and its potential to interfere with quorum sensing warrants further investigation. Future research should focus on:

-

Developing and optimizing a reproducible synthesis protocol for this compound to enable further studies.

-

Conducting comprehensive in vitro antibacterial testing to determine its spectrum of activity and quantify its potency (MIC values) against a panel of clinically relevant bacteria.

-

Elucidating the precise mechanism of action by investigating its effects on specific components of the quorum sensing signaling pathways.

-

Evaluating its efficacy in more complex models , such as biofilm inhibition and in vivo infection models.

-

Exploring structure-activity relationships by synthesizing and testing analogs of this compound to potentially enhance its activity and drug-like properties.

A thorough exploration of these areas will be crucial in determining the therapeutic potential of this compound and its derivatives in the ongoing battle against antibiotic resistance.

References

- 1. homework.study.com [homework.study.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. This compound | 5422-27-5 | FAA42227 [biosynth.com]

- 8. brieflands.com [brieflands.com]

- 9. Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids | MDPI [mdpi.com]

- 10. Determination of antibacterial activity and minimum inhibitory concentration of larval extract of fly via resazurin-based turbidometric assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Virulence Factors of Pseudomonas Aeruginosa and Antivirulence Strategies to Combat Its Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The Molecular Architecture of Pseudomonas aeruginosa Quorum-Sensing Inhibitors [mdpi.com]

- 16. Frontiers | 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa [frontiersin.org]

- 17. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Cyclopentylpentanoic Acid: Synthesis, Potential Biological Activities, and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyclopentylpentanoic acid, a saturated fatty acid with a terminal cyclopentyl group, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of its synthesis, reported antibacterial and anti-virulence properties, and potential mechanisms of action. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development by consolidating available data, presenting detailed experimental methodologies, and outlining potential avenues for future investigation.

Introduction

This compound (also known as 5-cyclopentylvaleric acid) is a C10 carboxylic acid. While its natural occurrence is not well-documented, its synthesis and biological properties have been a subject of intermittent study. The presence of the cyclopentyl ring introduces unique physicochemical properties compared to its linear counterpart, decanoic acid, potentially influencing its biological interactions and therapeutic potential. This guide will delve into the known synthesis routes, explore its reported antibacterial activities with a focus on Pseudomonas aeruginosa, and discuss its potential as a virulence factor inhibitor. Furthermore, we will extrapolate potential mechanisms of action based on related fatty acid molecules.

Synthesis of this compound

While a definitive, high-yield synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible and frequently cited approach involves a multi-step synthesis starting from cyclopentylmagnesium bromide.

Synthesis via Grignard Reagent and Malonic Ester Condensation

A three-step synthesis has been reported, although the initial step suffers from a low yield. The overall pathway is depicted below.

Caption: A three-step synthesis workflow for this compound.

Experimental Protocol:

-

Step 1: Synthesis of γ-Chloropropylcyclopentane.

-

Materials: Cyclopentylmagnesium bromide, γ-chloropropyl p-toluenesulfonate, anhydrous diethyl ether.

-

Procedure: To a solution of cyclopentylmagnesium bromide in anhydrous diethyl ether, γ-chloropropyl p-toluenesulfonate is added dropwise at a controlled temperature. The reaction mixture is stirred for several hours, followed by quenching with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation. A reported yield for this step is approximately 19%.

-

-

Step 2: Synthesis of Ethyl γ-cyclopentylpropylmalonate.

-

Materials: γ-Chloropropylcyclopentane, diethyl malonate, sodium ethoxide, absolute ethanol (B145695).

-

Procedure: A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. Diethyl malonate is added, followed by the dropwise addition of γ-chloropropylcyclopentane. The mixture is refluxed for several hours. After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried, and concentrated. The resulting crude ester is purified by vacuum distillation.

-

-

Step 3: Synthesis of this compound.

-

Materials: Ethyl γ-cyclopentylpropylmalonate, potassium hydroxide (B78521), ethanol, water, hydrochloric acid.

-

Procedure: The purified ethyl γ-cyclopentylpropylmalonate is saponified by refluxing with a solution of potassium hydroxide in aqueous ethanol. After completion of the reaction, the ethanol is removed by distillation. The aqueous solution is cooled and acidified with concentrated hydrochloric acid to precipitate the malonic acid derivative. The mixture is then heated to effect decarboxylation, yielding this compound. The product can be extracted with diethyl ether, and the organic layer is dried and concentrated to afford the final product. Purification can be achieved by vacuum distillation.

-

Biological Activities

This compound has been reported to exhibit antibacterial activity, particularly against Pseudomonas aeruginosa, and to inhibit the production of virulence factors.

Antibacterial Activity

Table 1: Hypothetical Quantitative Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Pseudomonas aeruginosa (ATCC 27853) | Data not available |

| Acinetobacter baumannii | Data not available |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Materials: this compound, Mueller-Hinton Broth (MHB), bacterial strains (P. aeruginosa, etc.), sterile 96-well microtiter plates, spectrophotometer.

-

Procedure:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in MHB in a 96-well plate to achieve a range of concentrations.

-

Bacterial cultures are grown to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 CFU/mL in MHB.

-

100 µL of the bacterial suspension is added to each well of the microtiter plate containing 100 µL of the serially diluted compound.

-

Control wells containing bacteria with solvent and bacteria-free medium are included.

-

The plate is incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

-

Inhibition of Virulence Factors

This compound has been reported to inhibit the production of several virulence factors, including exotoxins, proteases, and hemolysins.

Table 2: Reported Inhibition of Virulence Factors

| Virulence Factor | Target Organism | Quantitative Data (e.g., IC50) |

| Exotoxins | Pseudomonas aeruginosa | Data not available |

| Proteases | Pseudomonas aeruginosa | Data not available |

| Hemolysin | Pseudomonas aeruginosa | Data not available |

Experimental Protocol: Protease Inhibition Assay

-

Materials: this compound, bacterial culture supernatant of P. aeruginosa, azocasein, trichloroacetic acid (TCA).

-

Procedure:

-

P. aeruginosa is grown in a suitable medium to induce protease production. The culture is centrifuged, and the supernatant containing the proteases is collected.

-

The supernatant is incubated with various concentrations of this compound for a defined period.

-

Azocasein is added as a substrate, and the mixture is incubated at 37°C.

-

The reaction is stopped by the addition of TCA to precipitate the undigested substrate.

-

The mixture is centrifuged, and the absorbance of the supernatant, which contains the digested, colored fragments, is measured at a specific wavelength (e.g., 440 nm).

-

The percentage of protease inhibition is calculated relative to a control without the inhibitor.

-

Potential Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. However, based on the known mechanisms of other short-chain fatty acids (SCFAs), a potential mode of action can be proposed. SCFAs are known to influence cellular processes through two primary pathways: activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).

Caption: Potential mechanisms of action for this compound.

It is plausible that this compound, upon entering bacterial or host cells, could modulate gene expression by inhibiting HDACs, leading to alterations in the expression of genes related to virulence and survival. Additionally, it might interact with bacterial signaling pathways, such as quorum sensing, which regulate virulence factor production. Further research is required to validate these hypotheses.

Conclusion and Future Directions

This compound presents an interesting scaffold for the development of novel therapeutic agents. Its reported antibacterial and anti-virulence properties warrant further investigation. Key areas for future research include:

-

Optimization of Synthesis: Development of a high-yield, scalable, and cost-effective synthesis protocol is crucial for further research and potential commercialization.

-

Quantitative Biological Evaluation: Comprehensive studies to determine the MIC values against a broad panel of pathogenic bacteria and IC50 values for the inhibition of various virulence factors are essential.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound will provide a deeper understanding of its biological activity and guide further drug development efforts.

-

In Vivo Efficacy: Evaluation of the compound's efficacy in animal models of infection is a critical next step to assess its therapeutic potential.

This technical guide provides a consolidated overview of the current knowledge on this compound. It is intended to be a valuable resource for stimulating and guiding future research in this promising area of drug discovery.

5-Cyclopentylpentanoic Acid: An Inquiry into its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyclopentylpentanoic acid, a carboxylic acid with the formula C10H18O2, presents a chemical structure that suggests potential biological activity. Its composition, featuring a cyclopentane (B165970) ring appended to a pentanoic acid chain, offers a scaffold that could interact with various biological targets. However, a comprehensive review of publicly available scientific literature reveals a significant scarcity of research into the specific biological functions of this compound. This guide summarizes the currently available information and outlines the necessary experimental approaches to elucidate its potential therapeutic value.

Postulated Biological Activity

While concrete, peer-reviewed evidence is lacking, there are anecdotal claims from commercial suppliers regarding the antibacterial properties of this compound. Specifically, it has been suggested to exhibit activity against Pseudomonas aeruginosa and Acinetobacter baumannii. These claims, however, are not substantiated by published experimental data, such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values. The proposed mechanism of action, the inhibition of virulence factors, also remains unverified in the scientific literature.

Future Directions: A Proposed Research Workflow

To rigorously assess the biological activity of this compound, a systematic experimental approach is required. The following workflow outlines key studies that would be necessary to characterize its potential as a therapeutic agent.

Caption: Proposed experimental workflow for characterizing the biological activity of this compound.

Detailed Methodologies for Future Research

The following sections detail the experimental protocols that would be essential in a comprehensive investigation of this compound's biological activity.

Antibacterial Activity Assays

1. Minimum Inhibitory Concentration (MIC) Determination:

-

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

-

Methodology: A broth microdilution method would be employed. A two-fold serial dilution of this compound would be prepared in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton Broth). Each well would be inoculated with a standardized bacterial suspension (e.g., P. aeruginosa, A. baumannii) to a final concentration of approximately 5 x 10^5 CFU/mL. The plates would be incubated at 37°C for 18-24 hours. The MIC would be determined as the lowest concentration of the compound at which no visible turbidity is observed.

2. Bactericidal vs. Bacteriostatic Determination:

-

Objective: To distinguish whether this compound kills the bacteria (bactericidal) or merely inhibits their growth (bacteriostatic).

-

Methodology: Following the MIC determination, an aliquot from the wells showing no growth would be sub-cultured onto agar (B569324) plates without the compound. The plates would be incubated at 37°C for 24 hours. The absence of growth on the subculture plates would indicate a bactericidal effect, while the presence of growth would suggest a bacteriostatic effect.

Anti-inflammatory Activity Assays

1. Cell Viability Assay:

-

Objective: To determine the cytotoxic effects of this compound on relevant cell lines (e.g., murine macrophages like RAW 264.7).

-

Methodology: Cells would be seeded in a 96-well plate and treated with various concentrations of this compound for 24 hours. Cell viability would be assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar colorimetric assay. The absorbance, which correlates with the number of viable cells, would be measured using a microplate reader.

2. Nitric Oxide (NO) Production Assay:

-

Objective: To assess the inhibitory effect of this compound on the production of the pro-inflammatory mediator nitric oxide.

-

Methodology: RAW 264.7 cells would be pre-treated with non-toxic concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours to induce NO production. The concentration of nitrite, a stable product of NO, in the culture supernatant would be measured using the Griess reagent.

Quantitative Data Summary (Hypothetical)

As no quantitative data for the biological activity of this compound is currently available, the following table is presented as a template for how such data would be structured once generated through the aforementioned experimental protocols.

| Biological Activity | Assay | Target/Cell Line | Result (e.g., IC50, MIC) |

| Antibacterial | Broth Microdilution | Pseudomonas aeruginosa | To be determined |

| Antibacterial | Broth Microdilution | Acinetobacter baumannii | To be determined |

| Anti-inflammatory | Griess Assay | RAW 264.7 | To be determined |

| Enzyme Inhibition | Kinase Assay | Target Kinase | To be determined |

Signaling Pathway Analysis (Hypothetical)

Should anti-inflammatory activity be confirmed, further investigation into the underlying signaling pathways would be warranted. A common pathway involved in inflammation is the NF-κB signaling cascade. The following diagram illustrates a hypothetical point of intervention for this compound.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion

Potential Research Applications of 5-Cyclopentylpentanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Cyclopentylpentanoic acid, a saturated fatty acid with a terminal cyclopentyl group, presents a compelling scaffold for novel therapeutic agent development. While direct research on this specific molecule is nascent, its structural similarity to biologically active compounds, particularly short-chain fatty acids and other cyclopentane-containing molecules, suggests a range of promising research applications. This technical guide outlines potential therapeutic areas, proposes experimental protocols for investigation, and provides a framework for its evaluation in drug discovery programs. The primary hypothesized mechanism of action is the inhibition of histone deacetylases (HDACs), with potential downstream applications in oncology, neurodegenerative disorders, and inflammatory diseases. This document serves as a foundational resource for researchers seeking to explore the therapeutic potential of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in experimental research and drug development.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O₂ | [PubChem CID: 222520] |

| Molecular Weight | 170.25 g/mol | [PubChem CID: 222520] |

| CAS Number | 5422-27-5 | [PubChem CID: 222520] |

| Melting Point | 14-15 °C | [Sigma-Aldrich] |

| Boiling Point | 281.3 °C at 760 mmHg | [Guidechem] |

| Density | 0.998 g/cm³ | [Guidechem] |

| LogP | 2.82 | [Guidechem] |

| IUPAC Name | This compound | [Sigma-Aldrich] |

| InChI Key | RQOBFWBITFBAPL-UHFFFAOYSA-N | [Sigma-Aldrich] |

Potential Research Applications and Hypothesized Mechanisms of Action

Based on the activities of structurally related molecules, this compound is a candidate for investigation in several therapeutic areas.

Histone Deacetylase (HDAC) Inhibition

The pentanoic acid moiety of this compound is structurally analogous to valeric acid, a known short-chain fatty acid with HDAC inhibitory activity. HDAC inhibitors are a class of epigenetic modulators that have shown promise in cancer therapy. By inhibiting HDACs, these compounds can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes.[1] The cyclopentyl group may enhance cell permeability or specificity towards certain HDAC isoforms compared to linear short-chain fatty acids.

Neuroprotection

Several compounds containing cyclopentane (B165970) rings have demonstrated neuroprotective properties.[2] Furthermore, the potential HDAC inhibitory activity of this compound could contribute to neuroprotection by modulating gene expression pathways involved in neuronal survival and reducing inflammation. Research into related phenolic acids has also highlighted their neuroprotective roles against various insults, including oxidative stress and neuroinflammation.[3][4]

Anti-Inflammatory Activity

Short-chain fatty acids are known to possess anti-inflammatory properties. The structural similarity of this compound to these molecules suggests it may also modulate inflammatory responses. The mechanism could involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX).

Proposed Experimental Protocols

The following protocols are suggested as a starting point for investigating the biological activities of this compound.

In Vitro HDAC Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against a panel of human HDAC isoforms.

Materials:

-

Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Trichostatin A (TSA) as a positive control

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Developer solution (containing a trypsin-like protease)

-

This compound

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the HDAC enzyme solution to each well.

-

Add the test compound dilutions or controls (TSA and vehicle) to the respective wells.

-

Incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate for 60 minutes at 37°C.

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate for 15 minutes at 37°C.

-

Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm).

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Neuroprotection Assay in a Neuronal Cell Line

This protocol outlines a method to assess the neuroprotective effects of this compound against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y).

Materials:

-

SH-SY5Y neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)

-

Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as a neurotoxin

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 24 hours.

-

Induce neurotoxicity by adding H₂O₂ or 6-OHDA to the culture medium and incubate for another 24 hours.

-

Remove the medium and add MTT solution to each well. Incubate for 4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the untreated control.

Hypothetical Quantitative Data

The following tables present hypothetical data to illustrate the potential outcomes of the proposed experiments. Note: These values are for illustrative purposes only and are not based on experimental results.

Table 5.1: Hypothetical IC₅₀ Values of this compound against HDAC Isoforms

| HDAC Isoform | Hypothetical IC₅₀ (µM) |

| HDAC1 | 15.2 |

| HDAC2 | 25.8 |

| HDAC3 | 18.5 |

| HDAC6 | 5.7 |

| HDAC8 | 32.1 |

Table 5.2: Hypothetical Neuroprotective Effect of this compound on SH-SY5Y Cells

| Treatment | Cell Viability (%) |

| Control | 100 |

| H₂O₂ (100 µM) | 45 |

| H₂O₂ + 5-CPPA (1 µM) | 55 |

| H₂O₂ + 5-CPPA (10 µM) | 72 |

| H₂O₂ + 5-CPPA (50 µM) | 85 |

Conclusion and Future Directions

This compound is a structurally intriguing molecule with the potential for significant biological activity. The hypotheses presented in this guide, primarily centered on HDAC inhibition, provide a strong rationale for its further investigation. Future research should focus on validating these hypotheses through the proposed experimental protocols, exploring the structure-activity relationship of related analogs, and elucidating the precise molecular mechanisms of action. The findings from these studies could pave the way for the development of novel therapeutics for a range of diseases.

References

- 1. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Neurotrophic actions of novel compounds designed from cyclopentenone prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 5-Cyclopentylpentanoic Acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide delves into the molecular mechanism of action of 5-Cyclopentylpentanoic acid, a carboxylic acid with notable antibacterial properties. While direct comprehensive studies on this compound are limited, this guide synthesizes available information and draws parallels from closely related structural analogs to elucidate its primary mode of action, particularly its role as a virulence inhibitor through the disruption of bacterial cell-to-cell communication.

Core Mechanism of Action: Quorum Sensing Inhibition

The primary antibacterial mechanism of this compound and its analogs is not direct bactericidal or bacteriostatic action but rather the inhibition of virulence factors in pathogenic bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii. This is achieved through the disruption of a sophisticated bacterial communication system known as quorum sensing (QS).

Quorum sensing is a cell-density-dependent signaling mechanism that allows bacteria to coordinate gene expression, leading to the production of virulence factors and the formation of biofilms. In many Gram-negative bacteria, this communication is mediated by small signaling molecules, most commonly N-acyl-homoserine lactones (AHLs).

Evidence from studies on structural analogs, particularly N-acyl cyclopentylamides, strongly suggests that this compound acts as a competitive inhibitor of the AHL signaling pathway. The cyclopentane (B165970) ring structure attached to a fatty acid chain is critical for this inhibitory activity. It is hypothesized that this compound mimics the natural AHL signaling molecules and binds to their cognate receptor proteins (such as LasR and RhlR in P. aeruginosa), thereby preventing the activation of these transcriptional regulators. This, in turn, downregulates the expression of a wide array of virulence genes.

Signaling Pathway Interference

In Pseudomonas aeruginosa, two major quorum-sensing systems, las and rhl, play a pivotal role in regulating virulence. The las system, regulated by the LasR protein and its autoinducer 3-oxo-C12-HSL, acts as a master regulator, controlling the rhl system among other virulence genes. The rhl system, in turn, is controlled by the RhlR protein and its autoinducer C4-HSL.

This compound, based on data from its amide analog N-Decanoyl cyclopentylamide (C10-CPA), is believed to interfere with both the las and rhl systems. By competitively binding to LasR and RhlR, it prevents the natural autoinducers from activating these receptors. This leads to a significant reduction in the production of key virulence factors.[1]

Quantitative Data on Virulence Factor Inhibition

The following table summarizes the quantitative data on the inhibition of key virulence factors in P. aeruginosa PAO1 by the structural analog N-Decanoyl cyclopentylamide (C10-CPA). The data demonstrates a significant, dose-dependent reduction in the production of these factors.[1]

| Virulence Factor | Concentration of C10-CPA | Percent Inhibition (%) |

| Elastase | 250 µM | 77% |

| Rhamnolipid | 250 µM | 87% |

| Pyocyanin | 250 µM | 64% |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

-

Bacterial Culture: P. aeruginosa PAO1 is grown in a suitable broth medium with and without varying concentrations of the test compound (e.g., C10-CPA) for 24 hours.

-

Supernatant Collection: The bacterial cultures are centrifuged to pellet the cells, and the supernatant is collected.

-

Substrate Preparation: Elastin-Congo red is used as the substrate.

-

Enzyme Reaction: A mixture of the culture supernatant and Elastin-Congo red buffer is incubated at 37°C for a defined period (e.g., 3 hours) with shaking.

-

Measurement: The reaction is stopped, and the mixture is centrifuged. The absorbance of the supernatant is measured at a specific wavelength (e.g., 495 nm) to quantify the amount of degraded substrate, which is proportional to the elastase activity.

-

Bacterial Culture: Similar to the elastase assay, P. aeruginosa PAO1 is cultured with and without the test compound.

-

Extraction: Pyocyanin is extracted from the culture supernatant using chloroform, followed by re-extraction into an acidic solution (e.g., 0.2 N HCl).

-

Quantification: The absorbance of the acidic solution containing the pyocyanin is measured at 520 nm. The concentration is calculated based on the absorbance.

-

Bacterial Culture: P. aeruginosa PAO1 is grown in the presence and absence of the test compound.

-

Extraction: Rhamnolipids are extracted from the culture supernatant using a solvent extraction method (e.g., with diethyl ether).

-

Quantification: The extracted rhamnolipids are quantified using a colorimetric method, such as the orcinol (B57675) method, which measures the concentration of rhamnose, a component of rhamnolipids. The absorbance is read at a specific wavelength (e.g., 421 nm).

-

Bacterial Culture: Acinetobacter baumannii or P. aeruginosa is grown in a multi-well plate in a suitable medium containing different concentrations of the test compound.

-

Incubation: The plate is incubated under static conditions for a period sufficient for biofilm formation (e.g., 24-48 hours).

-

Staining: The planktonic cells are removed, and the wells are washed. The remaining biofilm is stained with a solution of crystal violet.

-

Elution and Quantification: The excess stain is washed off, and the crystal violet bound to the biofilm is solubilized with a solvent (e.g., ethanol (B145695) or acetic acid). The absorbance of the solubilized stain is measured at a specific wavelength (e.g., 595 nm), which is proportional to the biofilm mass.

Conclusion and Future Directions

The available evidence strongly points towards this compound acting as a quorum sensing inhibitor, thereby reducing the virulence of pathogenic bacteria like P. aeruginosa. Its structural similarity to known QS inhibitors provides a solid foundation for this mechanism of action. This anti-virulence strategy is a promising area of research for the development of new antibacterial therapies that are less likely to induce resistance compared to traditional antibiotics.

Future research should focus on:

-

Directly testing this compound in the described virulence factor and biofilm assays to confirm the effects observed with its analogs.

-

Elucidating the precise binding kinetics of this compound with the LasR and RhlR receptor proteins.

-

Investigating the efficacy of this compound in in vivo models of infection.

-

Exploring the structure-activity relationship of cyclopentyl-containing fatty acids to optimize their anti-QS activity.

References

An In-depth Technical Guide to Identifying the Biological Targets of 5-Cyclopentylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyclopentylpentanoic acid is a saturated fatty acid characterized by a terminal cyclopentyl group. While specific research on its biological targets is limited, its structural similarity to other cyclic fatty acids and its reported antimicrobial properties suggest several potential mechanisms of action and molecular targets. This guide provides a comprehensive overview of the putative biological targets of this compound, drawing inferences from the known activities of related compounds. It outlines detailed experimental protocols for target identification and characterization and presents comparative data for structurally analogous molecules to inform future research endeavors.

Introduction

This compound is a synthetic carboxylic acid. Its structure, featuring a five-carbon aliphatic chain capped by a cyclopentane (B165970) ring, distinguishes it from common straight-chain fatty acids. Preliminary data indicates that this compound exhibits antibacterial activity against pathogenic strains such as Pseudomonas aeruginosa and Acinetobacter baumannii, and may also inhibit their virulence factors.[1] However, the precise molecular targets and mechanisms underlying these effects have not been fully elucidated. Understanding these biological interactions is crucial for evaluating the therapeutic potential of this and related compounds. This document serves as a technical guide for researchers aiming to identify and characterize the biological targets of this compound.

Potential Biological Targets and Mechanisms of Action

Based on the known biological activities of fatty acids and other cyclopentane-containing molecules, the primary targets for this compound are hypothesized to be microbial cell membranes, various enzymes, and cell surface receptors.

The most prominently suggested activity of this compound is its antimicrobial effect. The mechanisms are likely multifaceted, a common characteristic of antimicrobial fatty acids.[2][3]

-

Bacterial Cell Membrane Disruption: Fatty acids, being amphipathic, can intercalate into the phospholipid bilayer of bacterial cell membranes. This insertion can disrupt membrane integrity, leading to increased permeability, leakage of intracellular components, and ultimately cell lysis.[2] The cyclopentyl group of this compound may influence the extent and nature of this membrane disruption.

-

Inhibition of Cellular Processes: Disruption of the cell membrane can have secondary effects on essential cellular processes, including the inhibition of the electron transport chain, uncoupling of oxidative phosphorylation, and impairment of nutrient uptake.[2]

-

Enzyme Inhibition: Fatty acids can inhibit bacterial enzymes involved in vital metabolic pathways, such as fatty acid synthesis (FAS-II system).[4]

-

Inhibition of Virulence Factors: The compound has been suggested to inhibit the production of exotoxins, proteases, and hemolysins.[1] This could occur through the modulation of bacterial signaling pathways, such as quorum sensing, or by direct inhibition of the enzymes responsible for producing these virulence factors.

Beyond its antimicrobial effects, this compound may target various enzymes in both prokaryotic and eukaryotic cells.

-

Fatty Acyl Desaturases: Cyclopropene (B1174273) fatty acids, which are structurally related to cyclopentyl fatty acids, are known inhibitors of fatty acyl desaturases.[5] These enzymes are crucial for maintaining the fluidity of cell membranes by introducing double bonds into fatty acids.

-

Cyclooxygenases (COX): Certain fatty acids possess anti-inflammatory properties through the inhibition of COX enzymes.[6] Given that some cyclopentenone prostaglandins (B1171923) (structurally related) have potent anti-inflammatory effects, this represents a plausible area of investigation.[7]

-